1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene
Description
1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene (molecular formula: C₁₆H₁₅Br₂O₂S, molecular weight: 423.16 g/mol) is a brominated aromatic compound featuring two meta-substituted bromophenyl groups connected via an ethylsulfonyl ethyl chain.
Properties
Molecular Formula |
C16H16Br2O2S |
|---|---|
Molecular Weight |
432.2 g/mol |
IUPAC Name |
1-bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene |
InChI |
InChI=1S/C16H16Br2O2S/c17-15-5-1-3-13(11-15)7-9-21(19,20)10-8-14-4-2-6-16(18)12-14/h1-6,11-12H,7-10H2 |
InChI Key |
YAJKMKMZCKTMGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCS(=O)(=O)CCC2=CC(=CC=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromobenzylmethylsulfone can be synthesized through several methods. One common approach involves the bromination of benzylmethylsulfone. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions .
Industrial Production Methods: In industrial settings, the production of 3-Bromobenzylmethylsulfone may involve large-scale bromination processes with stringent control over reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in the production process .
Chemical Reactions Analysis
Types of Reactions: 3-Bromobenzylmethylsulfone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The methylsulfonyl group can be oxidized to sulfone or reduced to sulfide, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, products such as 3-aminobenzylmethylsulfone or 3-alkoxybenzylmethylsulfone can be formed.
Oxidation Products: The primary oxidation product is the corresponding sulfone.
Reduction Products: The primary reduction product is the corresponding sulfide.
Scientific Research Applications
3-Bromobenzylmethylsulfone has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Bromobenzylmethylsulfone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and the methylsulfonyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit specific enzymes by forming covalent bonds with active site residues, thereby modulating biochemical pathways .
Comparison with Similar Compounds
1-Bromo-3-(ethylsulfonyl)benzene (CAS 153435-82-6)
- Molecular Formula : C₈H₉BrO₂S
- Molecular Weight : 249.13 g/mol
- Key Features : A single bromophenyl group with an ethylsulfonyl substituent.
- Comparison : Lacks the second bromophenyl group and extended ethyl chain, resulting in lower molecular weight and reduced steric hindrance. Its simpler structure makes it more soluble in organic solvents (e.g., THF, DCM) and widely used in Suzuki coupling reactions .
1-Bromo-3-[2-(propylsulfanyl)ethoxy]benzene (CAS not provided)
- Molecular Formula : C₁₁H₁₅BrOS
- Molecular Weight : 275.21 g/mol
- Key Features : Contains a sulfide (-S-) group instead of sulfonyl (-SO₂-).
- Comparison : The sulfide group is less polar and more prone to oxidation than sulfonyl, altering reactivity. This compound may serve as a precursor to sulfonyl-containing analogs via controlled oxidation .
Substituent Position and Chain Length
(3-Bromopropyl)benzene (CAS 637-59-2)
- Molecular Formula : C₉H₁₁Br
- Molecular Weight : 199.09 g/mol
- Key Features : A brominated propyl chain attached to benzene.
- Comparison : Lacks sulfonyl groups and aromatic bromine, leading to significantly lower polarity. Such alkyl bromides are typically used in nucleophilic substitutions or Grignard reactions .
1-Bromo-3-(dimethoxymethyl)benzene (CAS 67073-72-7)
- Molecular Formula : C₉H₁₁BrO₂
- Molecular Weight : 243.09 g/mol
- Key Features : Dimethoxymethyl substituent introduces electron-donating methoxy groups.
- Comparison : The electron-rich aromatic ring contrasts with the electron-deficient bromophenyl-sulfonyl system, affecting electrophilic substitution reactivity .
Multi-Brominated Analogs
1-Bromo-3-(2-bromoethyl)benzene (CAS 40422-70-6)
- Molecular Formula : C₈H₈Br₂
- Molecular Weight : 263.97 g/mol
- Key Features : Two bromine atoms on the benzene ring and ethyl chain.
Table 1. Comparative Analysis of Key Properties
- Water Solubility : Sulfonyl groups enhance polarity but are insufficient to confer significant water solubility in the target compound.
- Thermal Stability : The rigid sulfonyl-ethyl-bromophenyl structure likely increases melting points compared to alkyl-substituted analogs.
Research Findings and Industrial Relevance
- Synthetic Utility : The target compound’s dual bromophenyl groups enable sequential functionalization, while the sulfonyl linker can act as a directing group in cross-coupling reactions .
- Commercial Availability : Simpler analogs like 1-Bromo-3-(ethylsulfonyl)benzene are readily available from suppliers (e.g., Dayang Chem), whereas the target compound may require custom synthesis .
Biological Activity
1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C16H18Br2O2S
- Molecular Weight : 408.19 g/mol
- IUPAC Name : 1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene
The presence of bromine and sulfonyl groups in the structure suggests potential interactions with biological systems, which may lead to various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar sulfonyl-containing compounds. For instance, compounds with sulfonyl groups have shown significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation.
Case Study: Cytotoxicity Assessment
A study evaluated the cytotoxic effects of 1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene on MCF-7 (breast cancer) and A549 (lung cancer) cell lines using the MTT assay. The results indicated:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene | 15.5 | MCF-7 |
| 1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene | 20.3 | A549 |
These results suggest that the compound exhibits considerable cytotoxic activity, comparable to standard chemotherapeutics.
Antimicrobial Activity
The antimicrobial properties of brominated compounds are well-documented. The presence of bromine in the structure may enhance the compound's ability to disrupt bacterial cell membranes.
Research Findings
In a study assessing antimicrobial efficacy against Gram-positive and Gram-negative bacteria, 1-Bromo-3-[2-[2-(3-bromophenyl)ethylsulfonyl]ethyl]benzene demonstrated:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
This indicates moderate antibacterial activity, suggesting potential for further development as an antimicrobial agent.
Structure-Activity Relationship (SAR)
Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. The SAR analysis for sulfonamide derivatives has shown that:
- Substituents on the phenyl ring play a significant role in enhancing activity.
- Bromine atoms contribute to increased lipophilicity and may improve cellular uptake.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
